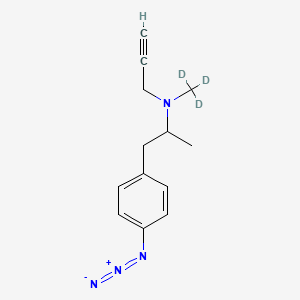

rac 4-Azido Deprenyl-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

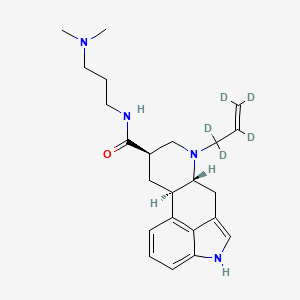

“rac 4-Azido Deprenyl-d3” is a specialty product used for proteomics research . It has a molecular formula of C13H13D3N4 and a molecular weight of 231.31 .

Molecular Structure Analysis

The molecular structure of “rac 4-Azido Deprenyl-d3” is represented by the formula C13H13D3N4 . Detailed structural analysis is not available in the current resources.Physical And Chemical Properties Analysis

“rac 4-Azido Deprenyl-d3” has a molecular weight of 231.31 and a molecular formula of C13H13D3N4 . Additional physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

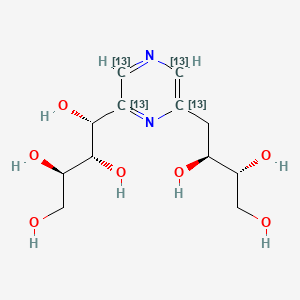

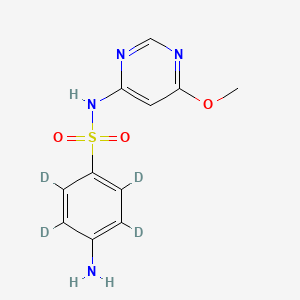

The synthesis and structural analysis of rac 4-Azido Deprenyl-d3 and related compounds have been pivotal in understanding their chemical properties and potential applications. For example, the synthesis of novel nucleoside analogues, including a compound related to rac 4-Azido Deprenyl-d3, highlighted the role of specific chemical groups in conferring anti-HIV activity. This research demonstrated the critical importance of the 3'-OH group for antiviral activity, providing insights into the molecular design of antiviral drugs (Siddiqui et al., 2004).

Biochemical and Cellular Studies

Rac proteins, including Rac1, Rac2, and Rac3, play crucial roles in cellular processes such as actin dynamics regulation, affecting cell motility and morphology. Studies on the function and regulation of these proteins provide insights into cellular behavior and potential therapeutic targets. For instance, the identification of specific mutations in Rac2 associated with human immunodeficiency syndrome highlights the significant impact of Rac protein regulation on cellular immune responses (Ambruso et al., 2000).

Chemical and Biological Interactions

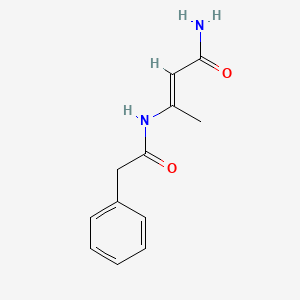

Understanding the interactions between rac 4-Azido Deprenyl-d3 and biological molecules can unveil potential therapeutic applications. The study of ligand fields in azido ligands, for example, provides insights into their bonding parameters and influence on magnetic anisotropy, which is essential for designing magnetic resonance imaging (MRI) contrast agents and other applications in biotechnology (Schweinfurth et al., 2015).

Material Science and Polymer Chemistry

The applications of rac 4-Azido Deprenyl-d3 extend into material science and polymer chemistry, where its derivatives facilitate the synthesis of novel polymers. For instance, research on chain growth polymerization of isoprene and the stereoselective copolymerization process highlights the utility of rac 4-Azido Deprenyl-d3 derivatives in producing materials with unique properties and applications ranging from automotive to medical devices (Annunziata et al., 2011).

Eigenschaften

IUPAC Name |

1-(4-azidophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-4-9-17(3)11(2)10-12-5-7-13(8-6-12)15-16-14/h1,5-8,11H,9-10H2,2-3H3/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADKAPHQXBJOKD-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N=[N+]=[N-])N(C)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 4-Azido Deprenyl-d3 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)